An In-depth Technical Guide to the Discovery and History of Amikacin Sulfate
An In-depth Technical Guide to the Discovery and History of Amikacin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amikacin (B45834) Sulfate, a semi-synthetic aminoglycoside antibiotic, has been a cornerstone in the treatment of severe, multidrug-resistant Gram-negative bacterial infections for decades. Derived from kanamycin (B1662678) A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes. This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical application of Amikacin Sulfate. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and a discussion of resistance mechanisms, offering valuable insights for researchers and drug development professionals.
Discovery and History
Amikacin was first synthesized in 1972 by researchers at the Japanese company Sankyo.[1] It was developed as a more potent and less toxic alternative to existing aminoglycosides like gentamicin (B1671437) and kanamycin.[1] The key innovation was the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl side chain.[2] This structural modification sterically hinders the binding of many aminoglycoside-modifying enzymes, which are a primary cause of bacterial resistance to this class of antibiotics.[3]
Amikacin was patented in 1971 and entered commercial use in 1976.[4] It was approved for medical use in the United States by the Food and Drug Administration (FDA) in 1984 for treating serious infections caused by Gram-negative bacteria resistant to other antibiotics.[1][5]
Synthesis
The synthesis of Amikacin involves a multi-step process starting from Kanamycin A. The core principle is the selective acylation of the 1-amino group of the 2-deoxystreptamine (B1221613) ring.
Experimental Protocol: Synthesis of Amikacin from Kanamycin A
This protocol is a generalized representation based on common synthesis routes described in the literature and patents.[6][7][8]
Materials:
-
Kanamycin A
-
Protecting group reagents (e.g., benzyloxycarbonyl chloride)
-
L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group (e.g., N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide)
-
Solvents (e.g., water, methylene (B1212753) chloride, methanol)
-
Acids and bases for pH adjustment (e.g., acetic acid, ammonia)
-
Catalyst for deprotection (e.g., Palladium on carbon - Pd/C)
-
Formic acid
-
Ion-exchange resin
-
Sulfuric acid
Procedure:
-
Protection of Kanamycin A: The amino groups at the 3 and 6' positions of Kanamycin A are selectively protected. This is often achieved using a reagent like benzyloxycarbonyl chloride to form a diprotected derivative.[6]
-
Acylation: The diprotected Kanamycin A is then acylated with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid, such as N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide. The reaction is typically carried out in a biphasic solvent system (e.g., water and methylene chloride) with controlled pH (between 4.5 and 6.5) and temperature (between 0° and 60° C).[6]
-
Deprotection: The protecting groups are removed. For benzyloxycarbonyl groups, this is commonly achieved by catalytic hydrogenation using Pd/C in the presence of formic acid.[1]
-
Purification: The crude product is purified using chromatographic techniques. This often involves passing the solution through an ion-exchange resin column. The column is eluted with a gradient of ammonia (B1221849) solution to separate Amikacin from unreacted Kanamycin A and other byproducts.[7][8]
-
Salt Formation and Precipitation: The fractions containing pure Amikacin are collected and concentrated. The pH is adjusted with sulfuric acid to form Amikacin Sulfate. The final product is then precipitated using a solvent like methanol, filtered, and dried.[6][7]
Caption: Workflow for the synthesis of Amikacin Sulfate from Kanamycin A.
Mechanism of Action
Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[9]
-
Binding to the 30S Ribosomal Subunit: Amikacin binds irreversibly to the 16S rRNA and the S12 protein of the bacterial 30S ribosomal subunit.[3]
-
Interference with Protein Synthesis: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids and the production of nonfunctional or truncated proteins.[3][10]
-
Cell Death: The disruption of protein synthesis compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[3]
Caption: Signaling pathway of Amikacin's mechanism of action.
In Vitro Spectrum of Activity
Amikacin demonstrates a broad spectrum of activity against many Gram-negative bacteria, including strains resistant to other aminoglycosides. It also has activity against some Gram-positive organisms and mycobacteria.[3][10]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of Amikacin against various bacterial isolates.
Table 1: Amikacin Activity against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 2 | >256 |
| Klebsiella pneumoniae | 2 | >256 |
| Pseudomonas aeruginosa | 8 | >256 |
| Acinetobacter baumannii | 32 | >256 |
Data sourced from a study on isolates from Chinese hospitals.[11]
Table 2: Amikacin Activity against Mycobacterium tuberculosis
| Strain Type | Median MIC (mg/liter) |
| Clinical Isolates | 2 |
Data from a study on clinical M. tuberculosis strains.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14]
Materials:
-
Amikacin standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Amikacin Dilutions: Prepare serial twofold dilutions of Amikacin in CAMHB in the microtiter plate to achieve the desired final concentration range.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the organism as detected by the unaided eye.
Pharmacokinetics
Table 3: Key Pharmacokinetic Parameters of Amikacin
| Parameter | Value |
| Bioavailability (IM) | >90% |
| Protein Binding | 0-11% |
| Elimination Half-life (normal renal function) | 2-3 hours |
| Volume of Distribution | 18.0 L |
| Clearance (normal renal function) | 2.25 L/h |
| Excretion | Primarily renal (unchanged) |
Data compiled from multiple pharmacokinetic studies.[15][16][17]
Clinical Efficacy
A large-scale review of clinical trials conducted in the 1970s demonstrated the efficacy of Amikacin in treating a variety of serious infections.[9]
Table 4: Clinical Efficacy of Amikacin in Early Clinical Trials
| Infection Type | Number of Patients | Cure Rate (%) |
| Genitourinary | 322 | 90 |
| Septicemia | 97 | 85 |
| Gentamicin-resistant infections | 85 | 88 |
| Skin, Soft Tissue, Bone | 73 | 70 |
| Lower Respiratory Tract | 68 | 69 |
| Overall | 697 | 81 |
Data from a 1976 review of worldwide clinical trials.[9]
Mechanisms of Resistance
The primary mechanisms of bacterial resistance to Amikacin are enzymatic modification, target site alteration, and efflux pumps.[4]
Experimental Protocol: PCR Detection of the aac(6')-Ib Resistance Gene
This protocol provides a method for detecting a common Amikacin resistance gene.[4]
Materials:
-
Bacterial genomic DNA extract
-
Primers specific for the aac(6')-Ib gene
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a standard method.
-
PCR Amplification:
-
Set up a PCR reaction with the extracted DNA, specific primers for aac(6')-Ib, and PCR master mix.
-
Perform thermocycling with an initial denaturation step, followed by 30-35 cycles of denaturation (e.g., 94°C for 45s), annealing (e.g., 55°C for 45s), and extension (e.g., 72°C for 45s), and a final extension step.
-
-
Gel Electrophoresis: Analyze the PCR product on an agarose gel. The presence of a band of the expected size indicates the presence of the aac(6')-Ib gene.
Caption: Logical relationships of Amikacin resistance mechanisms.
Adverse Effects
Like other aminoglycosides, Amikacin is associated with potential nephrotoxicity and ototoxicity.[18][19][20]
Table 5: Incidence of Key Adverse Effects
| Adverse Effect | Reported Incidence |
| Nephrotoxicity (Increased BUN/Cr) | 5% to 25% |
| Ototoxicity (vestibular and auditory) | 4% to 6% |
Data compiled from drug information resources.[10]
Conclusion
Amikacin Sulfate remains a critical antibiotic for treating severe bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens. Its development was a landmark in overcoming early mechanisms of aminoglycoside resistance. Understanding its synthesis, mechanism of action, and the molecular basis of resistance is crucial for its continued effective use and for the development of future antimicrobial agents. This guide provides a foundational technical overview to support ongoing research and development in this vital area of medicine.
References
- 1. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 9. A review of results of clinical trials with amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. chainnetwork.org [chainnetwork.org]
- 14. goums.ac.ir [goums.ac.ir]
- 15. Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients [mdpi.com]
- 16. Population Pharmacokinetic Study of Amikacin Administered Once or Twice Daily to Febrile, Severely Neutropenic Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amikin (Amikacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. drugs.com [drugs.com]
- 20. Amikacin (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
